Product packaging for 4-Fluoro-3-formylbenzamide(Cat. No.:CAS No. 1005763-14-3)

4-Fluoro-3-formylbenzamide

Cat. No.: B12326995
CAS No.: 1005763-14-3
M. Wt: 167.14 g/mol
InChI Key: QRDXPJDKBLBYAZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-formylbenzamide is a benzamide derivative chemical building block of interest in medicinal chemistry and pharmaceutical research. It is characterized by its molecular formula of C8H6FNO2 and a molecular weight of 167.14 g/mol . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . As a multifunctional intermediate, it contains both formyl and benzamide functional groups. This structure makes it a valuable precursor for the design and synthesis of novel bioactive molecules. Scientific literature indicates that 4-fluorobenzamide-based derivatives are prominent scaffolds in the development of promising anti-inflammatory and analgesic agents . These derivatives have been shown to exhibit enhanced gastric tolerability and function as COX-inhibitory compounds, highlighting the therapeutic potential of this chemical class . Researchers utilize this compound strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO2 B12326995 4-Fluoro-3-formylbenzamide CAS No. 1005763-14-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1005763-14-3

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

4-fluoro-3-formylbenzamide

InChI

InChI=1S/C8H6FNO2/c9-7-2-1-5(8(10)12)3-6(7)4-11/h1-4H,(H2,10,12)

InChI Key

QRDXPJDKBLBYAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C=O)F

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of 4 Fluoro 3 Formylbenzamide

Mechanistic Investigations of Formyl and Amide Group Transformations

The formyl (aldehyde) and amide groups are the primary sites of reactivity in many reactions involving 4-Fluoro-3-formylbenzamide. Their transformations are fundamental to the synthesis of a wide range of derivatives.

The aldehyde functionality of this compound is susceptible to nucleophilic attack, most notably in condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a hemiaminal. nih.gov This is followed by the elimination of water to yield the imine. masterorganicchemistry.comnih.gov

The reaction is typically catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. masterorganicchemistry.com The subsequent dehydration of the hemiaminal is also acid-catalyzed. masterorganicchemistry.comnih.gov The formation of imines can be influenced by various factors, including the nature of the amine, the solvent, and the pH of the reaction medium. nih.gov For instance, the use of organocatalysts like pyrrolidine (B122466) can enable efficient imine synthesis under simple conditions without the need for acids or metals. organic-chemistry.org

The dynamics of imine formation are often reversible, and the position of the equilibrium can be shifted by controlling the reaction conditions. nih.gov For example, removing water as it is formed can drive the reaction towards the imine product. The stability of the resulting imine is also a crucial factor. In some cases, the intermediate hemiaminal can be stable and isolable. nih.gov

Table 1: Factors Influencing Imine Formation from this compound

FactorInfluence on Reaction Dynamics
Nature of the Amine The nucleophilicity of the amine affects the rate of the initial attack on the formyl group.
pH of the Medium Acid catalysis can accelerate the reaction by activating the carbonyl group.
Solvent The polarity and protic nature of the solvent can influence the stability of intermediates and transition states.
Water Removal Driving the equilibrium towards the product by removing the water by-product.

Oxidative Transformations of Amide Functionalities

The amide group in this compound is generally considered to be a stable functional group. However, under specific conditions, it can undergo oxidative transformations. While direct oxidation of the amide nitrogen is challenging, oxidative processes can be initiated at adjacent positions or involve the entire functional group. For instance, certain enzymatic systems, such as cytochrome P450, can mediate the oxidation of amides, although this is more relevant in a biological context. nih.gov

In synthetic chemistry, oxidative transformations of amides are less common than their other reactions. However, certain reagents can effect such changes. For example, some transition metal catalysts can be used to achieve oxidative coupling reactions involving amides. A novel strategy has been developed for the selective activation of the N–C(O) bond in primary aromatic amides, leading to substitution with trifluoromethyl (CF3) or trifluoromethoxy (OCF3) groups under mechanochemical conditions with a ruthenium catalyst. rsc.org While not a direct oxidation of the amide itself, this represents a transformation where the amide is replaced by a more oxidized functional group.

Hydrogen bonding plays a significant role in the reactivity and interactions of this compound. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These can form intermolecular hydrogen bonds, influencing the crystal packing and physical properties of the compound.

More significantly, hydrogen bonding can facilitate proton transfer, which is a key step in many chemical reactions. For instance, in reactions involving the amide group, the formation of a hydrogen bond with a reactant or catalyst can increase the acidity of the N-H proton, making it easier to remove. lnu.edu.cn This type of proton transfer induced by hydrogen bond interaction has been proposed as a key driving force in certain reactions of amides. lnu.edu.cn

In the context of this compound, the presence of the formyl and fluoro substituents can influence the hydrogen bonding capabilities of the amide group through electronic effects. The electron-withdrawing nature of these groups can affect the electron density on the amide, which in turn can modulate the strength of the hydrogen bonds it forms. Proton transfer reactions are crucial in biological systems, often occurring along networks of hydrogen-bonded residues and water molecules. nih.gov The principles of pKa matching between hydrogen bond donors and acceptors to facilitate efficient proton transfer are well-established in protein environments and can be conceptually applied to intermolecular reactions of this compound in solution. nih.gov

Fluorine's Influence on Aromatic Reactivity

The fluorine atom at the 4-position of the benzamide (B126) ring has a profound impact on the molecule's reactivity, primarily through its strong electronic effects.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). researchgate.netnih.gov This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the ring. researchgate.net However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). nih.gov This resonance effect is most pronounced at the ortho and para positions relative to the fluorine atom.

The interplay of these electronic effects modulates the reactivity of the functional groups as well. The electron-withdrawing nature of the fluorine can increase the acidity of the N-H protons of the amide group and can also influence the electrophilicity of the formyl carbon.

Table 2: Electronic Effects of Substituents in this compound

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on Aromatic Ring
Fluorine StrongWeakDeactivating
Formyl Group StrongStrongDeactivating
Amide Group WeakStrongDeactivating (meta-directing for electrophiles)

SN2'-type, SN1'-type, and Ipso-Substitution Pathways in Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for fluorinated aromatic compounds. wikipedia.org In contrast to typical SN2 reactions where the leaving group ability is I > Br > Cl > F, in SNAr reactions, fluoride (B91410) is often an excellent leaving group. wikipedia.orgmasterorganicchemistry.com This is because the rate-determining step in SNAr is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and stabilizing the negative charge in the intermediate. masterorganicchemistry.comdalalinstitute.com

For SNAr to occur readily, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the formyl group is ortho to the fluorine atom, and the amide group is meta. The ortho-formyl group can help to stabilize the negative charge of the Meisenheimer intermediate through resonance, thus activating the fluorine for nucleophilic displacement.

Other potential, though generally less common, substitution pathways for aromatic systems include the SN1 mechanism, which involves the formation of an unstable aryl cation, and reactions proceeding through a benzyne (B1209423) intermediate. wikipedia.org The SN1 pathway is highly unfavorable for most aryl halides unless the leaving group is exceptionally good, such as a diazonium salt. wikipedia.org The formation of a benzyne intermediate typically requires a strong base and is more common for aryl halides with protons ortho to the halogen. Given the substitution pattern of this compound, an SNAr pathway is the most probable for nucleophilic substitution at the fluorine-bearing carbon.

Catalytic Systems in Transformations of this compound

The strategic placement of fluoro, formyl, and benzamide groups on the aromatic ring of this compound imparts a unique chemical reactivity, making it a valuable substrate in various catalytic transformations. The electron-withdrawing nature of the formyl and benzamide groups, coupled with the electronegativity of the fluorine atom, influences the electron density of the benzene (B151609) ring and the reactivity of its substituents. This section explores the utility of palladium and copper-based catalytic systems in mediating transformations involving this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carbon-fluorine bond can be a site for cross-coupling, although it is generally less reactive than carbon-bromine or carbon-iodine bonds. The activation of C-F bonds often requires specific catalytic systems and conditions. mdpi.comrsc.org

Research into palladium-catalyzed cross-coupling reactions of aryl fluorides has demonstrated that electron-deficient aromatic rings, such as the one in this compound, can facilitate the challenging C-F bond activation. rsc.org The general mechanism for these reactions typically involves three key steps: oxidative addition of the aryl fluoride to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

Detailed research findings have shown that the choice of ligand, base, and solvent system is crucial for the success of these coupling reactions. For instance, specialized phosphine (B1218219) ligands can enhance the efficiency of the oxidative addition step. mdpi.com While specific examples detailing the cross-coupling of this compound are not extensively documented in the provided search results, the principles governing the palladium-catalyzed cross-coupling of other electron-deficient aryl fluorides are applicable. rsc.orgrsc.org

Table 1: Key Parameters in Palladium-Catalyzed Cross-Coupling of Aryl Fluorides

Parameter Role in the Catalytic Cycle Typical Conditions/Reagents
Palladium Precursor Source of the active Pd(0) catalyst. Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the Pd catalyst and facilitates oxidative addition and reductive elimination. Phosphine ligands (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs).
Base Activates the coupling partner and facilitates the regeneration of the catalyst. K₂CO₃, Cs₂CO₃, NaOtBu
Coupling Partner Provides the group to be coupled to the aryl fluoride. Boronic acids (Suzuki), organostannanes (Stille), organozincs (Negishi).

| Solvent | Influences solubility, reaction rate, and catalyst stability. | Toluene, Dioxane, DMF, THF |

Copper-mediated reactions offer a complementary approach to palladium catalysis for the transformation of functional groups. In the case of this compound, the aldehyde (formyl) group is a primary site for oxidation reactions. Copper catalysts, in conjunction with various oxidants, can facilitate the conversion of the aldehyde to a carboxylic acid or other oxidized derivatives.

While direct copper-mediated oxidation of this compound is not specifically detailed in the provided search results, the principles of copper-mediated oxidations of aldehydes are well-established. These reactions often proceed through a mechanism involving the formation of a copper-aldehyde complex, followed by an oxidative step. The choice of oxidant and reaction conditions can be tuned to control the selectivity of the transformation. researchgate.net

For example, copper catalysts have been employed in the aerobic oxidation of various functional groups. In such systems, molecular oxygen serves as the terminal oxidant, making the process environmentally benign. The catalytic cycle typically involves the reduction and re-oxidation of the copper species.

Furthermore, copper can mediate fluoroalkylation reactions, although this typically involves the coupling of a fluoroalkyl group to an aromatic ring rather than the oxidation of an existing substituent. nih.govnih.gov

Table 2: Components of a Typical Copper-Mediated Oxidation System

Component Function Examples
Copper Source The primary catalyst for the oxidation. CuI, CuBr, Cu(OAc)₂
Oxidant The species that accepts electrons and facilitates the oxidation of the substrate. O₂ (air), H₂O₂, TBHP
Ligand (optional) Can modify the reactivity and selectivity of the copper catalyst. Phenanthroline, bipyridine derivatives

| Solvent | Provides the reaction medium. | Acetonitrile, DMSO, Dichloromethane |

Computational and Theoretical Chemistry Studies on 4 Fluoro 3 Formylbenzamide

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule, its stability, and its vibrational properties. For 4-Fluoro-3-formylbenzamide, these calculations can elucidate the interplay between the electron-withdrawing fluorine and formyl groups and the electron-donating amide group on the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is instrumental in optimizing molecular geometry to its lowest energy state. While specific DFT studies on this compound are not abundant in the public literature, extensive research on related substituted benzamides and benzaldehydes provides a strong basis for understanding its structural parameters. rsc.orgniscpr.res.innih.gov

For instance, DFT calculations on benzamide (B126) and its derivatives, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to accurately predict bond lengths and angles. niscpr.res.infu-berlin.de Studies on fluorobenzamides reveal the influence of the fluorine atom on the geometry of the amide group and the benzene ring. In a study of 2-fluorobenzamide, DFT calculations were crucial in confirming the presence of a weak intramolecular hydrogen bond between the amide proton and the fluorine atom in the gas phase, a feature that could also be investigated in the 4-fluoro-3-formyl isomer. fu-berlin.denih.gov

The geometry of substituted benzaldehydes has also been optimized using semiempirical methods like PM3, which can provide a reasonable starting point for higher-level DFT calculations. researchgate.netresearchgate.net For this compound, DFT optimization would likely show a planar arrangement of the benzene ring, with the formyl and amide groups exhibiting some degree of rotation. The precise bond lengths and angles would be influenced by the electronic effects of all three substituents.

Table 1: Predicted Geometrical Parameters for a Benzamide Derivative (3-Fluorobenzamide) based on DFT Calculations

ParameterBond Length (Å) / Bond Angle (°)
C-C (ring)~1.39
C-N~1.36
C=O~1.24
C-F~1.36
∠(C-C-C)~120
∠(O-C-N)~122

Note: This data is for 3-fluorobenzamide (B1676559) and serves as an illustrative example. niscpr.res.in The values for this compound would be expected to vary due to the presence of the additional formyl group.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and semiempirical methods, which use some experimental data to simplify calculations, are also valuable in structural studies. While ab initio calculations can be computationally expensive, they offer high accuracy. Semiempirical methods, like PM3, are faster and can be used for initial geometry optimizations of larger molecules or to model trends in a series of compounds. researchgate.netresearchgate.net

For this compound, a combination of these methods could be employed. A semiempirical optimization could provide an initial structure, which could then be refined using DFT or ab initio methods to obtain more accurate geometrical parameters and energies. These calculations are essential for confirming the most stable conformation of the molecule, considering the rotational freedom of the formyl and amide groups.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Theoretical methods can map out the electron distribution and identify regions that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. sci-hub.se

For benzamide derivatives, the HOMO is typically located on the amide group and the benzene ring, while the LUMO is distributed over the entire molecule. sci-hub.se In a study on 3-fluorobenzamide, the HOMO-LUMO energy gap was calculated to be 5.521 eV, indicating high stability. niscpr.res.inniscpr.res.in The introduction of a formyl group in this compound is expected to lower the LUMO energy, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Benzamide Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.724
LUMO-1.071
Energy Gap (ΔE)5.653

Note: This data is for a generic benzamide derivative and is for illustrative purposes. sci-hub.se The specific values for this compound will differ.

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophiles and nucleophiles. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and formyl groups and the fluorine atom, making these sites attractive for electrophiles. The hydrogen atoms of the amide group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack or deprotonation. The aromatic ring would show a complex potential distribution due to the competing electronic effects of the substituents. Studies on related molecules like 3-fluorobenzamide have used MEP analysis to identify electrophilic and nucleophilic regions. niscpr.res.inniscpr.res.in

Derivatization Strategies and Synthetic Applications of 4 Fluoro 3 Formylbenzamide

Utilization as a Versatile Intermediate in Organic Synthesis

The unique arrangement of reactive sites on 4-Fluoro-3-formylbenzamide allows for its use as a foundational building block in the synthesis of a wide range of organic compounds. The aldehyde group provides a reactive center for nucleophilic additions and condensation reactions, while the amide and the fluorinated ring can be modified or participate in cyclization reactions, enabling the construction of diverse and complex structures.

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This compound serves as an excellent starting material for creating such scaffolds due to its inherent functionality. The aldehyde can be converted into other functional groups, such as alcohols or carboxylic acids, or it can be used directly to link the benzamide (B126) core to other molecular fragments ossila.com. The presence of the fluorine atom is also significant, as fluorination is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties nbinno.comresearchgate.net.

The strategic placement of the formyl and amide groups facilitates the synthesis of bicyclic and other fused heterocyclic systems, which are common scaffolds in pharmaceutical agents researchgate.net. For example, similar fluorinated aromatic compounds are used to create core structures like 4-phenoxyquinolines and pyridazinones researchgate.netnih.gov. The reactivity of the aldehyde allows for chain extension, while the amide group can act as a nucleophile or be transformed to participate in ring-closing reactions. This dual functionality is essential for building the foundational skeletons of new chemical entities. The synthesis of various carboxamide derivatives, including those based on pyrazole (B372694), highlights the utility of amide-containing precursors in generating diverse molecular frameworks jocpr.commdpi.com.

ApplicationKey Functional Group(s) UtilizedResulting Scaffold Type
Chain Extension & AnnulationFormyl (Aldehyde)Fused Heterocycles
Cyclization ReactionsFormyl & AmideBicyclic Systems
Property ModulationFluorineFluorinated Aromatics

Building upon its role as a scaffold precursor, this compound is instrumental in the multi-step synthesis of more intricate organic molecules. Complex structures in medicinal chemistry are often assembled by sequentially adding components to a central building block. The aldehyde function of this compound is a key site for such elaborations, readily participating in fundamental carbon-carbon bond-forming reactions.

The synthesis of complex molecules often involves the precise installation of functional groups and stereocenters. Starting with a well-defined intermediate like this compound provides a reliable entry point into a synthetic sequence. For instance, the aldehyde can undergo Wittig-type reactions to introduce alkene functionalities or aldol (B89426) reactions to build larger carbon chains with new stereocenters. The resulting intermediates can then be further modified. The synthesis of complex fluoro-germanium (IV) cations and trifluoromethyl N,N-aminals from various fluorinated precursors demonstrates the broader principle of using fluorinated building blocks to access complex and novel chemical entities researchgate.netsoton.ac.uk. The resistance of fluoroalkenes, which can be derived from such precursors, to hydrolytic enzymes makes them valuable components in complex bioactive molecules nih.gov.

Heterocycle Synthesis via this compound

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products e-bookshelf.de. The functional group arrangement of this compound makes it particularly well-suited for the synthesis of nitrogen-containing heterocycles.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are found in numerous pharmacologically active compounds nih.gov. The synthesis of a pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative nih.govchim.it. The formyl group of this compound can serve as one of the requisite carbonyl components in such a reaction.

A plausible synthetic pathway involves the reaction of this compound with a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine). This reaction would likely proceed via the formation of a hydrazone intermediate by condensation with the aldehyde group. Subsequent intramolecular cyclization, potentially involving the amide group or a carbon atom of the benzene (B151609) ring activated by the fluorine substituent, would lead to the formation of a pyrazole ring fused or attached to the fluoro-benzamide system. The Vilsmeier-Haack reaction, a common method for producing 4-formyl pyrazoles, underscores the importance of the formyl group in the functionalization of this particular heterocyclic system chemmethod.com. The growing interest in fluorinated pyrazole derivatives further highlights the utility of fluorinated precursors in this area thieme-connect.de.

Triazoles are five-membered heterocycles with three nitrogen atoms, with 1,2,3-triazoles and 1,2,4-triazoles being common isomers in medicinal chemistry frontiersin.orgnih.gov. The copper-catalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne (often termed "click chemistry") is a widely used method for the synthesis of 1,2,3-triazoles researchgate.net.

To utilize this compound in this context, one of its functional groups must be converted into either an azide or an alkyne.

Pathway to an Azide: The formyl group can be reduced to a primary alcohol (hydroxymethyl group). This alcohol can then be converted into a good leaving group (e.g., a tosylate or a halide) and subsequently displaced by an azide ion (e.g., from sodium azide) to yield the required azide precursor.

Pathway to an Alkyne: The formyl group can be converted to a terminal alkyne through methods such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.

Once the azide or alkyne derivative of this compound is prepared, it can undergo a cycloaddition reaction with a suitable reaction partner to form the 1,2,3-triazole ring system, thereby attaching this important heterocycle to the fluorinated benzamide core nih.gov.

Indazoles, which consist of a benzene ring fused to a pyrazole ring, are another important class of nitrogen heterocycles nih.gov. Their synthesis often involves the cyclization of ortho-substituted benzene derivatives. The structure of this compound, with functional groups at adjacent positions (C3 and C4), is primed for such ring-forming reactions.

A common route to indazoles involves the reaction of an ortho-formyl aniline (B41778) derivative with a source of nitrogen, followed by cyclization. While the amide group in this compound is not an amine, it could potentially be converted to one or participate in a cyclization with a reagent like hydrazine. The reaction would involve the formation of a hydrazone at the formyl position, followed by an intramolecular cyclization to form the fused pyrazole ring, resulting in a substituted fluoro-indazole derivative ossila.com.

Beyond indazoles, the ortho-relationship of the formyl and amide groups allows for the synthesis of a variety of other fused nitrogen heterocycles nih.gov. Condensation with compounds containing active methylene groups or other bifunctional reagents can lead to the formation of fused pyridines, pyrimidines, or benzodiazepines, further demonstrating the versatility of this compound as a precursor to diverse heterocyclic systems nih.govekb.eg.

Applications in Bioconjugation and Surface Functionalization

Linker Chemistries for Biomolecule Immobilization

There is no available data on the use of this compound in linker chemistries for the immobilization of biomolecules.

Polymer Surface Modification Strategies

Specific strategies for modifying polymer surfaces using this compound are not described in the current scientific literature.

Focused Library Development and Scaffold-Hopping Initiatives

Information regarding the use of this compound as a scaffold or building block in focused library development or scaffold-hopping initiatives is not available in published research.

Advanced Spectroscopic Characterization and Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing the carbon-hydrogen framework of 4-Fluoro-3-formylbenzamide.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to the substitution on the benzene (B151609) ring. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 10 ppm. The protons on the benzamide (B126) moiety will also show characteristic signals.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde and amide groups are expected to resonate at the lower field end of the spectrum. The fluorine atom will induce splitting of the signals for the carbon atoms it is directly bonded to and those in close proximity, providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aldehyde Proton ¹H 9.5 - 10.5 Singlet N/A
Aromatic Protons ¹H 7.0 - 8.5 Multiplet J(H,H), J(H,F)
Amide Protons ¹H 5.0 - 8.0 Broad Singlet N/A
Aldehyde Carbon ¹³C 185 - 195 Doublet J(C,F)
Amide Carbonyl ¹³C 160 - 170 Singlet N/A

Note: The actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment Analysis

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR analysis. wikipedia.org ¹⁹F NMR spectroscopy is a powerful tool for directly probing the environment of the fluorine atom in this compound. The chemical shift of the fluorine signal is highly sensitive to the electronic effects of the surrounding substituents on the aromatic ring. wikipedia.orgresearchgate.net For fluorobenzene (B45895) derivatives, the chemical shift can provide insights into the electron density at the position of the fluorine atom. researchgate.net The coupling between the fluorine and nearby protons (³J(H,F)) and carbons (¹J(C,F), ²J(C,F), etc.) can be observed in both the ¹⁹F, ¹H, and ¹³C NMR spectra, further confirming the structure of the molecule.

Multi-dimensional NMR Techniques for Complex Structures

For an unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, multi-dimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the direct one-bond and longer-range (2-3 bond) correlations between protons and carbons, respectively. A ¹⁹F-¹³C HSQC could also be utilized to definitively assign the carbons coupled to the fluorine atom. nih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Studies

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the compound. The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.

Table 2: Expected HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₆FNO₂
Exact Mass 167.0383

APCI and ESI Techniques in Amide Analysis

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are soft ionization techniques commonly used in conjunction with liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net For a molecule like this compound, both techniques can be effective.

Electrospray Ionization (ESI) is particularly suitable for polar molecules and tends to produce protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. shimadzu.at This allows for the clear determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI) is well-suited for less polar to moderately polar compounds and also typically yields the protonated molecule [M+H]⁺. nih.govscience.gov It can be a valuable alternative if ESI proves inefficient. jfda-online.com

By inducing fragmentation of the molecular ion (MS/MS), the characteristic fragmentation pattern can be studied. This provides valuable structural information by revealing the different components of the molecule, such as the loss of the amide group or the formyl group, further confirming the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The primary amide group (-CONH₂) is a strong contributor to the vibrational spectrum. The N-H stretching vibrations are typically observed as two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively. The exact position and shape of these bands can be influenced by the degree of hydrogen bonding in the solid state. The C=O stretching vibration of the amide, often referred to as the Amide I band, is expected to produce a very strong absorption in the IR spectrum, typically in the range of 1680-1630 cm⁻¹. This band is often complemented by the Amide II band, which arises from a combination of N-H bending and C-N stretching, and is usually found between 1650 and 1580 cm⁻¹.

The aldehyde functional group (-CHO) also presents several characteristic vibrational modes. The C=O stretching of an aromatic aldehyde is typically observed as a strong band in the IR spectrum around 1710-1685 cm⁻¹. pressbooks.pub This is slightly lower than saturated aldehydes due to the electronic conjugation with the benzene ring. pressbooks.publibretexts.org A particularly diagnostic feature of aldehydes is the C-H stretching vibration of the aldehyde proton, which gives rise to one or two weaker bands in the 2860-2700 cm⁻¹ region. pressbooks.publibretexts.orgspectroscopyonline.com The appearance of a band around 2750 cm⁻¹ can be a helpful indicator to distinguish an aldehyde from a ketone. libretexts.org

The substituted benzene ring will exhibit several characteristic vibrations. The aromatic C-H stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic ring typically produce a series of bands of variable intensity in the 1625-1450 cm⁻¹ region. libretexts.org Furthermore, the presence of the fluorine substituent introduces a C-F stretching vibration, which is anticipated to result in a strong and characteristic band in the 1250-1020 cm⁻¹ region. The out-of-plane C-H bending vibrations, occurring in the 900-675 cm⁻¹ range, are sensitive to the substitution pattern on the aromatic ring and can provide further structural confirmation.

Raman spectroscopy provides complementary information to IR spectroscopy. While C=O stretching vibrations are also active in Raman, the symmetric vibrations of the aromatic ring are often particularly strong and well-resolved. The analysis of both IR and Raman spectra would, therefore, enable a more complete and confident assignment of the vibrational modes of this compound.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Asymmetric & Symmetric Stretch Amide 3400-3100 Medium-Strong Medium
Aromatic C-H Stretch Aromatic Ring 3100-3000 Medium-Weak Strong
Aldehyde C-H Stretch Aldehyde 2860-2700 Weak Medium
Aldehyde C=O Stretch Aldehyde 1710-1685 Strong Medium
Amide C=O Stretch (Amide I) Amide 1680-1630 Strong Medium
N-H Bend (Amide II) Amide 1650-1580 Medium-Strong Weak
Aromatic C=C Stretch Aromatic Ring 1625-1450 Medium-Variable Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and the details of intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not publicly available, predictions about its solid-state architecture can be made based on the known crystal engineering principles of related benzamide and benzaldehyde (B42025) derivatives. nih.govnih.gov

The molecular structure is expected to feature a largely planar benzamide moiety, although some torsion around the C-C and C-N bonds is possible. The primary amide and aldehyde functional groups are potent hydrogen bond donors and acceptors, and it is highly probable that these interactions will dominate the crystal packing. The amide group, with two N-H donor sites and a C=O acceptor site, is well-known for forming robust hydrogen-bonded synthons. A common motif in primary amides is the formation of hydrogen-bonded dimers or catemeric chains. researchgate.netnih.gov For instance, adjacent molecules could be linked via N-H···O=C hydrogen bonds, creating extended networks.

The aldehyde's carbonyl oxygen is also a potential hydrogen bond acceptor, which could participate in interactions with the amide N-H groups of neighboring molecules. Furthermore, weaker C-H···O interactions, involving the aldehyde C-H or aromatic C-H groups as donors and the carbonyl oxygens as acceptors, are also likely to play a role in stabilizing the crystal lattice. nih.govrsc.org

Table 2: Plausible Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Potential Role in Crystal Packing
Strong Hydrogen Bond N-H (Amide) O=C (Amide) Primary driving force for self-assembly, likely forming dimers or chains.
Hydrogen Bond N-H (Amide) O=C (Aldehyde) Cross-linking of primary hydrogen-bonded motifs.
Weak Hydrogen Bond C-H (Aromatic/Aldehyde) O=C (Amide/Aldehyde) Stabilization of the three-dimensional network.
Weak Hydrogen Bond C-H (Aromatic) F Minor contribution to lattice energy.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists approach the synthesis of molecules. engineering.org.cn These powerful computational tools can analyze vast datasets of chemical reactions to predict synthetic routes, optimize reaction conditions, and even design novel molecules. nih.govnih.gov For 4-Fluoro-3-formylbenzamide, the application of AI and ML promises to accelerate the discovery of new derivatives and improve the efficiency of its synthesis.

Beyond route design, ML algorithms can be employed to optimize reaction conditions. beilstein-journals.orgresearchgate.net By analyzing experimental data, these models can identify the optimal parameters—such as temperature, solvent, catalyst, and reaction time—to maximize the yield and purity of this compound synthesis, while minimizing byproducts. duke.edunih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. researchgate.net

Table 1: Hypothetical Application of AI in the Synthesis Design of a this compound Derivative

AI Tool Input Generated Output Potential Benefit
Retrosynthesis PlannerTarget Molecule: A novel kinase inhibitor derived from this compoundProposed synthetic route starting from commercially available precursors.Rapid identification of viable and potentially novel synthetic strategies.
Reaction Condition OptimizerReaction: Suzuki coupling of a boronic acid with a derivative of this compoundOptimized conditions: Catalyst X, Solvent Y, Temperature Z, for a predicted yield of 95%.Increased reaction efficiency and reduced experimental workload.
Novel Molecule GeneratorDesired properties: High binding affinity to a specific biological target, good solubility.A set of novel molecular structures based on the this compound scaffold.Accelerated discovery of new drug candidates with improved properties.

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is a continuous pursuit. For transformations involving this compound, research into new catalysts could lead to more efficient, selective, and sustainable synthetic methods.

One promising area is the use of biocatalysts, such as enzymes. nih.gov Biocatalysis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and the ability to operate under mild reaction conditions (ambient temperature and pressure, neutral pH). illinois.edu For instance, engineered enzymes could be used for the selective reduction of the aldehyde group in this compound or for the asymmetric synthesis of chiral derivatives.

In the realm of metal catalysis, the design of new ligands and catalyst scaffolds is an active area of research. nih.gov Novel catalysts could enable previously challenging transformations or improve the efficiency of existing ones. For example, more active and stable palladium catalysts could improve the yields and reduce the catalyst loading required for cross-coupling reactions involving this compound. Furthermore, the development of catalysts based on more abundant and less toxic metals, such as iron or copper, is a key goal of sustainable chemistry. sciencedaily.com

Table 2: Comparison of Conventional vs. Novel Catalytic Systems for a Hypothetical Transformation

Transformation Conventional Catalyst Potential Novel Catalyst Anticipated Advantages of Novel Catalyst
Asymmetric reduction of the formyl groupChiral chemical reducing agentEngineered Ketoreductase (enzyme)Higher enantioselectivity, milder reaction conditions, reduced waste.
C-N cross-coupling reactionPalladium catalyst with a phosphine (B1218219) ligandCopper catalyst with a novel N-heterocyclic carbene ligandUse of a more abundant and less toxic metal, potentially lower cost.
C-H activation/functionalizationHigh-temperature reaction with a stoichiometric oxidantRhodium catalyst with a directing groupIncreased atom economy, fewer synthetic steps, access to novel derivatives.

Expanding the Scope of Diversity-Oriented Synthesis for Complex Architectures

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse and complex molecules for high-throughput screening and drug discovery. nih.govnih.gov The goal of DOS is to efficiently explore a wide range of chemical space, increasing the probability of finding molecules with desired biological activities. scispace.com this compound, with its multiple functional groups, is an excellent starting point for DOS campaigns.

The aldehyde and amide functionalities of this compound can be used as handles for a variety of chemical transformations, allowing for the divergent synthesis of a wide range of molecular scaffolds. mskcc.org For example, the aldehyde can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, while the amide can be hydrolyzed, reduced, or used as a directing group. The fluorine atom and the aromatic ring also provide opportunities for further functionalization.

By combining different reaction pathways and building blocks, complex and three-dimensional molecular architectures can be constructed from this relatively simple starting material. nih.gov This approach is particularly valuable for the discovery of new therapeutic agents, as it allows for the rapid generation of novel chemical entities for biological screening. edelris.com

Table 3: Illustrative Diversity-Oriented Synthesis Pathways from this compound

Starting Material Reaction Pathway 1 Resulting Scaffold 1 Reaction Pathway 2 Resulting Scaffold 2
This compound1. Reductive amination with a primary amine. 2. Intramolecular cyclization.Dihydroquinazolinone1. Wittig reaction with a phosphorus ylide. 2. Diels-Alder reaction.Tetrahydroisoquinoline
This compound1. Knoevenagel condensation with a malonic acid derivative. 2. Michael addition.Dihydropyridinone1. Ugi multicomponent reaction. 2. Post-condensation modification.Complex peptidomimetic

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes. unibo.it For the synthesis and derivatization of this compound, the development of environmentally benign protocols is a crucial area of future research.

A key focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. ijsr.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net Research into performing reactions involving this compound in water or other green solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental footprint of its synthesis. researchgate.net

Flow chemistry is another powerful tool for developing greener synthetic processes. nih.gov In a flow reactor, reagents are continuously pumped through a tube or a microreactor, allowing for precise control over reaction parameters and improved heat and mass transfer. nih.govresearchgate.net This can lead to higher yields, shorter reaction times, and improved safety, especially for highly exothermic or hazardous reactions. researchgate.net The multi-step synthesis of complex molecules derived from this compound could be streamlined and made more efficient using flow chemistry. thieme-connect.de

Table 4: Comparison of a Traditional vs. a Green Synthetic Protocol

Synthetic Step Traditional Protocol Potential Green Protocol Environmental Benefits of Green Protocol
SolventDichloromethane (a chlorinated solvent)Water or a biodegradable solventReduced toxicity and environmental persistence.
Reaction ConditionsHigh temperature, long reaction time in a batch reactorLower temperature, shorter reaction time in a continuous flow reactorReduced energy consumption, improved safety and efficiency.
PurificationColumn chromatography using large volumes of silica (B1680970) gel and organic solventsRecrystallization from a green solvent or use of a solid-supported reagentMinimized waste generation and use of hazardous materials.

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